molecular formula C7H9NO B14780507 5-Ethynylpiperidin-2-one

5-Ethynylpiperidin-2-one

Cat. No.: B14780507
M. Wt: 123.15 g/mol
InChI Key: PJWVXTZPXPAWQS-UHFFFAOYSA-N
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Description

5-Ethynylpiperidin-2-one is a heterocyclic organic compound featuring a piperidinone ring substituted with an ethynyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynylpiperidin-2-one typically involves the alkylation of piperidin-2-one with an ethynylating agent. One common method includes the use of ethynyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ethynylated product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalytic methods, such as palladium-catalyzed coupling reactions, can also be employed to achieve high selectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Ethynylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The piperidinone ring can be reduced to form piperidine derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 5-ethynyl-2-piperidone.

    Reduction: Formation of 5-ethynylpiperidine.

    Substitution: Formation of various substituted piperidinones depending on the nucleophile used.

Scientific Research Applications

5-Ethynylpiperidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a pharmacophore in drug design.

    Medicine: Explored for its activity against various biological targets, including enzymes and receptors.

    Industry: Utilized in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Ethynylpiperidin-2-one involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The piperidinone ring can also interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    Piperidin-2-one: Lacks the ethynyl group, resulting in different reactivity and applications.

    5-Methylpiperidin-2-one: Substituted with a methyl group instead of an ethynyl group, leading to variations in chemical behavior and biological activity.

    5-Phenylpiperidin-2-one: Contains a phenyl group, which alters its physical and chemical properties compared to 5-Ethynylpiperidin-2-one.

Uniqueness: this compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for the development of novel therapeutics and materials.

Properties

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

5-ethynylpiperidin-2-one

InChI

InChI=1S/C7H9NO/c1-2-6-3-4-7(9)8-5-6/h1,6H,3-5H2,(H,8,9)

InChI Key

PJWVXTZPXPAWQS-UHFFFAOYSA-N

Canonical SMILES

C#CC1CCC(=O)NC1

Origin of Product

United States

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